2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable carbonyl compound. The reaction is carried out in an ethanol solvent under reflux conditions. For example, 2,4-dinitrophenylhydrazine (1 mmol, 198.1 mg) can be reacted with 4-hydroxybenzaldehyde (1 mmol, 122.1 mg) in ethanol (20 ml) at 338 K for 4 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazone group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: Used as a reagent for the characterization of carbonyl compounds.
Biology: Investigated for its potential cytotoxic effects against cancer cell lines.
Industry: Utilized in the synthesis of dyes and other organic compounds.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the HER2 receptor in breast cancer cells, leading to cytotoxic effects . The compound acts by binding to the receptor and disrupting its normal function, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid
- (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol
- Dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates
Uniqueness
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, such as the presence of both nitro and hydrazone groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific molecular targets, such as the HER2 receptor, makes it a promising candidate for anticancer research .
Properties
CAS No. |
36865-66-4 |
---|---|
Molecular Formula |
C13H13N5O5 |
Molecular Weight |
319.27 g/mol |
IUPAC Name |
N-(2,4-dinitroanilino)-3,3-dimethyl-2-oxobutanimidoyl cyanide |
InChI |
InChI=1S/C13H13N5O5/c1-13(2,3)12(19)10(7-14)16-15-9-5-4-8(17(20)21)6-11(9)18(22)23/h4-6,15H,1-3H3 |
InChI Key |
CXZVYNWTWTZBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.